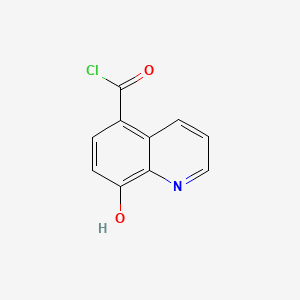
1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) is a chemical compound that belongs to the class of dioxanes Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of diols: Using ethylene glycol derivatives in the presence of acid catalysts.
Etherification reactions: Introducing ethoxy and methoxyethyl groups through etherification reactions with corresponding alcohols and alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: For efficient and scalable production.
Purification techniques: Such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogenation or nitration reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine) or nitrating mixtures (nitric acid and sulfuric acid).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) may have various applications in scientific research, including:
Chemistry: As a solvent or reagent in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties or as a precursor in drug synthesis.
Industry: Use in the production of polymers, resins, or other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting metabolic or signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane: The parent compound without additional substituents.
2-Methyl-1,3-dioxane: A simpler derivative with only a methyl group.
2-Ethoxy-1,3-dioxane: A derivative with an ethoxy group.
Uniqueness
1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) is unique due to its specific combination of substituents, which may confer distinct chemical and physical properties compared to its simpler analogs.
For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles would be necessary.
Eigenschaften
CAS-Nummer |
160319-65-3 |
|---|---|
Molekularformel |
C10H20O4 |
Molekulargewicht |
204.266 |
IUPAC-Name |
2-ethoxy-5-(2-methoxyethyl)-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O4/c1-4-12-10(2)13-7-9(8-14-10)5-6-11-3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
KCELOVTTZAUSFL-UHFFFAOYSA-N |
SMILES |
CCOC1(OCC(CO1)CCOC)C |
Synonyme |
1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











